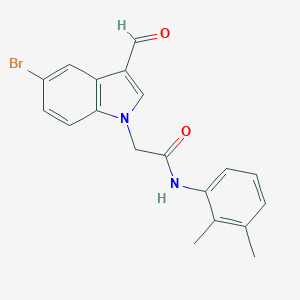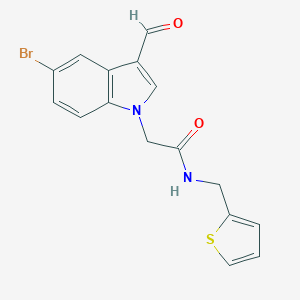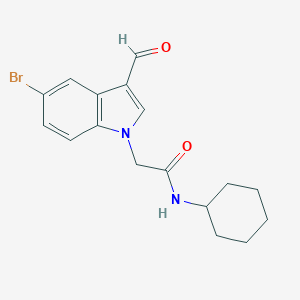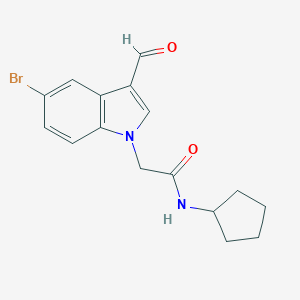![molecular formula C25H21BrCl2N4O6 B297519 2-(2-{3-bromo-4-[2-(3,4-dichloroanilino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide](/img/structure/B297519.png)
2-(2-{3-bromo-4-[2-(3,4-dichloroanilino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-{3-bromo-4-[2-(3,4-dichloroanilino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide is a chemical compound that has gained significant attention in scientific research. This compound is a hydrazone derivative that has been synthesized using various methods. It has shown promising results in scientific research, particularly in the field of medicinal chemistry.
作用機序
The mechanism of action of 2-(2-{3-bromo-4-[2-(3,4-dichloroanilino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide is not fully understood. However, it has been suggested that this compound exerts its biological activity by inhibiting various enzymes and signaling pathways. For example, it has been reported to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. It has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a critical role in inflammation and immune response.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis, a programmed cell death mechanism that is essential for the removal of damaged cells. This compound has also been shown to inhibit cell proliferation and migration, which are critical processes involved in cancer progression. Additionally, it has been reported to modulate the immune system by regulating the production of cytokines and chemokines.
実験室実験の利点と制限
One of the main advantages of using 2-(2-{3-bromo-4-[2-(3,4-dichloroanilino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide in lab experiments is its potent biological activity. This compound has shown promising results in various assays, including cell viability, apoptosis, and migration assays. Additionally, this compound is relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the main limitations of using this compound is its potential toxicity. It has been reported to have cytotoxic effects on normal cells at high concentrations, which may limit its use in vivo.
将来の方向性
There are several future directions for the research on 2-(2-{3-bromo-4-[2-(3,4-dichloroanilino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide. One potential direction is to investigate its potential use in combination therapy with other anticancer agents. This compound has been shown to have synergistic effects with various chemotherapeutic agents, which may enhance its efficacy in cancer treatment. Another potential direction is to investigate its potential use in immunotherapy. This compound has been shown to modulate the immune system, which may have implications for the treatment of various autoimmune and inflammatory diseases. Additionally, further studies are needed to investigate its potential toxicity and pharmacokinetics in vivo, which may inform its potential use as a therapeutic agent.
Conclusion
In conclusion, this compound is a promising compound that has shown potent biological activity in scientific research. Its synthesis method has been optimized for better yield and purity, and it has shown potential applications in medicinal chemistry. This compound has demonstrated anticancer, antibacterial, antiviral, and anti-inflammatory activity, and it has been shown to modulate the immune system. However, further studies are needed to investigate its potential use in combination therapy, immunotherapy, and its toxicity and pharmacokinetics in vivo.
合成法
The synthesis of 2-(2-{3-bromo-4-[2-(3,4-dichloroanilino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide involves the reaction of 2-hydrazinyl-N-(2-methoxyphenyl)acetamide with 3-bromo-4-(2-(3,4-dichloroanilino)-2-oxoethoxy)-5-methoxybenzaldehyde. The reaction is carried out in the presence of a suitable solvent and a catalyst. The resulting product is obtained by purification using column chromatography. This synthesis method has been reported in various scientific publications, and it has been optimized for better yield and purity.
科学的研究の応用
2-(2-{3-bromo-4-[2-(3,4-dichloroanilino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide has been extensively studied for its potential applications in medicinal chemistry. It has shown promising results in the treatment of various diseases, including cancer, bacterial and viral infections, and inflammation. This compound has been reported to have potent anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to have antibacterial and antiviral activity against various pathogens, including Staphylococcus aureus and influenza virus. Additionally, this compound has demonstrated anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
特性
分子式 |
C25H21BrCl2N4O6 |
|---|---|
分子量 |
624.3 g/mol |
IUPAC名 |
N//'-[(E)-[3-bromo-4-[2-(3,4-dichloroanilino)-2-oxoethoxy]-5-methoxyphenyl]methylideneamino]-N-(2-methoxyphenyl)oxamide |
InChI |
InChI=1S/C25H21BrCl2N4O6/c1-36-20-6-4-3-5-19(20)31-24(34)25(35)32-29-12-14-9-16(26)23(21(10-14)37-2)38-13-22(33)30-15-7-8-17(27)18(28)11-15/h3-12H,13H2,1-2H3,(H,30,33)(H,31,34)(H,32,35)/b29-12+ |
InChIキー |
AVVLCZJCEZOZOR-XKJRVUDJSA-N |
異性体SMILES |
COC1=CC=CC=C1NC(=O)C(=O)N/N=C/C2=CC(=C(C(=C2)Br)OCC(=O)NC3=CC(=C(C=C3)Cl)Cl)OC |
SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NN=CC2=CC(=C(C(=C2)Br)OCC(=O)NC3=CC(=C(C=C3)Cl)Cl)OC |
正規SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NN=CC2=CC(=C(C(=C2)Br)OCC(=O)NC3=CC(=C(C=C3)Cl)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-bromo-1-[3-(2-methylphenoxy)propyl]-1H-indole-3-carbaldehyde](/img/structure/B297438.png)
![5-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-3-butyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B297441.png)
![1-[2-(1-azepanyl)-2-oxoethyl]-5-bromo-1H-indole-3-carbaldehyde](/img/structure/B297445.png)




![5-bromo-1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B297452.png)



![2,9-bis(4-methoxyphenyl)-3a-methyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B297456.png)

